molecular formula C15H13ClN2O4 B14005546 [3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate CAS No. 13684-00-9

[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate

Cat. No.: B14005546
CAS No.: 13684-00-9
M. Wt: 320.73 g/mol
InChI Key: JZDMOJBHPHXXHB-UHFFFAOYSA-N
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Description

[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate is a chemical compound known for its unique structure and properties It is composed of a phenyl ring substituted with a methoxycarbonylamino group and a carbamate linkage to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate typically involves the reaction of 3-chloroaniline with methyl 3-aminobenzoate in the presence of a carbamoylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted carbamates .

Scientific Research Applications

[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

13684-00-9

Molecular Formula

C15H13ClN2O4

Molecular Weight

320.73 g/mol

IUPAC Name

[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C15H13ClN2O4/c1-21-14(19)17-12-6-3-7-13(9-12)22-15(20)18-11-5-2-4-10(16)8-11/h2-9H,1H3,(H,17,19)(H,18,20)

InChI Key

JZDMOJBHPHXXHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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